molecular formula C14H18O3 B14195666 1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one CAS No. 908121-03-9

1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one

Cat. No.: B14195666
CAS No.: 908121-03-9
M. Wt: 234.29 g/mol
InChI Key: WUZCPMHLIUSZAM-UHFFFAOYSA-N
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Description

1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one: is a chemical compound characterized by a phenyl ring substituted with a 2-methyl-1,3-dioxepan-2-yl group and an ethanone group.

1-(1H-Imidazol-1-yl)-4-phenylbutane-1,4-dione: is another compound that features an imidazole ring attached to a phenylbutane backbone.

Preparation Methods

1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 4-(2-Methyl-1,3-dioxepan-2-yl)phenyl with ethanone under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

1-(1H-Imidazol-1-yl)-4-phenylbutane-1,4-dione

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-1-yl)-4-phenylbutane-1,4-dione involves the reaction of imidazole with 4-phenylbutane-1,4-dione. This reaction may be facilitated by the use of specific catalysts and solvents to ensure high yield and selectivity .

Industrial Production Methods: Industrial production methods for this compound may include batch or continuous flow processes, with a focus on optimizing reaction conditions to maximize yield and minimize waste. Advanced purification techniques such as crystallization and chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products:

  • Oxidized derivatives
  • Reduced alcohols
  • Substituted phenyl derivatives

Types of Reactions:

    Oxidation: The imidazole ring can undergo oxidation to form various oxidized products.

    Reduction: Reduction reactions can convert the dione groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

  • Oxidized imidazole derivatives
  • Reduced alcohols
  • Substituted phenyl derivatives

Scientific Research Applications

1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one

1-(1H-Imidazol-1-yl)-4-phenylbutane-1,4-dione

This compound is of interest in several research areas, including:

Mechanism of Action

1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one

The mechanism of action of this compound may involve interactions with specific molecular targets, leading to various biological effects. The exact pathways and targets are subject to ongoing research .

1-(1H-Imidazol-1-yl)-4-phenylbutane-1,4-dione

This compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with various biological molecules, leading to diverse biological activities .

Comparison with Similar Compounds

Properties

CAS No.

908121-03-9

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

1-[4-(2-methyl-1,3-dioxepan-2-yl)phenyl]ethanone

InChI

InChI=1S/C14H18O3/c1-11(15)12-5-7-13(8-6-12)14(2)16-9-3-4-10-17-14/h5-8H,3-4,9-10H2,1-2H3

InChI Key

WUZCPMHLIUSZAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2(OCCCCO2)C

Origin of Product

United States

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